molecular formula C12H16N2O2 B1386810 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid CAS No. 1171065-67-0

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid

Cat. No. B1386810
M. Wt: 220.27 g/mol
InChI Key: GQGVQOAGMRMIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid (PPPA) is a synthetic compound that belongs to the class of pyrrolidine-based drugs. It is a potent agonist of the GABA-B receptor and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to have anxiolytic and anticonvulsant effects in animal models of anxiety and epilepsy. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has also been found to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting its potential as an anti-addiction medication.

Mechanism Of Action

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid acts as a potent agonist of the GABA-B receptor, which is a metabotropic receptor that regulates the release of neurotransmitters in the brain. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release, which results in a decrease in neuronal activity. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been shown to enhance the inhibitory effects of GABA-B receptor activation, leading to a decrease in neuronal activity and a reduction in the symptoms of neurological disorders.

Biochemical And Physiological Effects

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is the primary inhibitory neurotransmitter. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has also been shown to reduce the levels of glutamate, which is the primary excitatory neurotransmitter. These effects are thought to underlie the anxiolytic and anticonvulsant effects of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid.

Advantages And Limitations For Lab Experiments

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has several advantages for lab experiments. It is a potent and selective agonist of the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid. One area of interest is the development of more potent and selective GABA-B receptor agonists. Another area of interest is the investigation of the potential therapeutic applications of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid, which could provide insights into the mechanisms underlying its therapeutic effects.
Conclusion:
In conclusion, 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid is a synthetic compound that has potential therapeutic applications in various neurological disorders. It acts as a potent agonist of the GABA-B receptor and has been shown to have anxiolytic, anticonvulsant, and anti-addiction effects in animal models. 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid has several advantages for lab experiments, but also has some limitations. Further research on 3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid could lead to the development of novel treatments for neurological disorders.

properties

IUPAC Name

3-pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGVQOAGMRMIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-3-yl-3-pyrrolidin-1-ylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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